

In vitro evaluation of enzyme inhibition by 2-Methylthiazole-5-carbaldehyde derivatives

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Compound of Interest

Compound Name: 2-Methylthiazole-5-carbaldehyde

Cat. No.: B182251

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A comprehensive guide to the in vitro enzyme inhibition by derivatives of **2-Methylthiazole-5-carbaldehyde**, this document serves as a valuable resource for researchers, scientists, and professionals in drug development. It offers an objective comparison of the performance of these derivatives against various enzymatic targets, supported by experimental data.

Comparison of Enzyme Inhibitory Activity

Derivatives of **2-Methylthiazole-5-carbaldehyde**, particularly Schiff bases and thiosemicarbazones, have been investigated for their potential to inhibit a range of enzymes. The following tables summarize the quantitative data on their inhibitory activities against key enzymes.

α -Glucosidase and α -Amylase Inhibition

Thiazolidinone-based benzothiazole derivatives, which can be synthesized from thiazole precursors, have shown significant inhibitory activity against α -glucosidase and α -amylase, enzymes crucial in carbohydrate metabolism and type 2 diabetes.

Table 1: α -Glucosidase and α -Amylase Inhibitory Activities of Thiazolidinone-Based Benzothiazole Derivatives

Compound	α -Glucosidase IC50 (μ M)	α -Amylase IC50 (μ M)
Derivative 4	3.50 \pm 0.70	2.40 \pm 0.70
Derivative 5	4.80 \pm 0.10	2.30 \pm 0.05
Derivative 6	3.20 \pm 0.70	2.10 \pm 0.70
Acarbose (Standard)	10.70 \pm 0.10	9.10 \pm 0.10

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data sourced from a study on thiazolidinone-based benzothiazole derivatives[1][2].

Urease Inhibition

Urease is a key enzyme in the pathogenesis of infections caused by *Helicobacter pylori*. Certain derivatives have demonstrated potent inhibitory effects on this enzyme.

Table 2: Urease Inhibitory Activity of Benzothiazine-N-arylacetamide Derivatives

Compound	Urease IC50 (μ M)
Derivative 5a	10.1 \pm 0.90
Derivative 5d	14.1 \pm 0.12
Derivative 5k	9.8 \pm 0.023
Thiourea (Standard)	22.3 \pm 0.031

Data from a study on 1,2-benzothiazine-N-arylacetamide derivatives[3].

Carbonic Anhydrase Inhibition

Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic potential. Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates have been identified as dual inhibitors of 15-lipoxygenase and carbonic anhydrase II.

Table 3: Carbonic Anhydrase II Inhibitory Activity

Compound	bCA II IC50 (μM)
Derivative 5h	0.60 ± 0.02
Acetazolamide (Standard)	0.984 ± 0.12

bCA II refers to bovine carbonic anhydrase II. Data sourced from a study on substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates[4].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key enzyme inhibition assays.

α-Glucosidase Inhibition Assay

The inhibitory activity against α-glucosidase is determined by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside.

- A mixture containing 10 μL of the test compound (in DMSO), 20 μL of baker's yeast α-glucosidase (0.5 U/mL), and 50 μL of 50 mM phosphate buffer (pH 6.8) is pre-incubated at 37°C for 15 minutes.
- The reaction is initiated by adding 20 μL of 0.7 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
- The mixture is incubated for another 15 minutes at 37°C.
- The reaction is terminated by adding 50 μL of 0.1 M Na₂CO₃.
- The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.
- Acarbose is used as a standard inhibitor. The percentage of inhibition is calculated, and the IC50 value is determined.

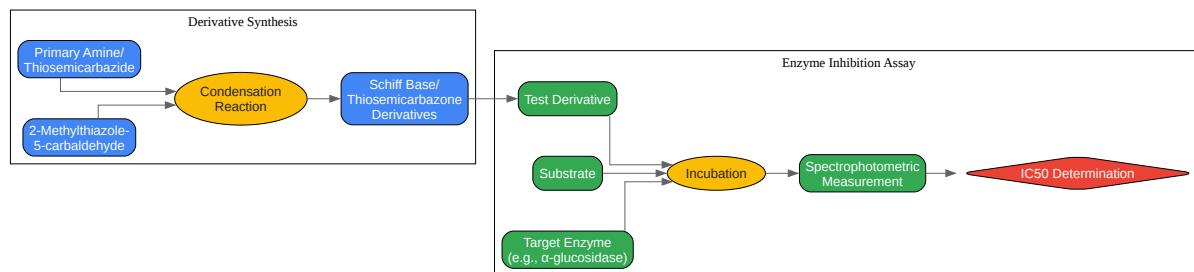
Urease Inhibition Assay

The activity of urease is assayed by measuring ammonia production using the indophenol method.

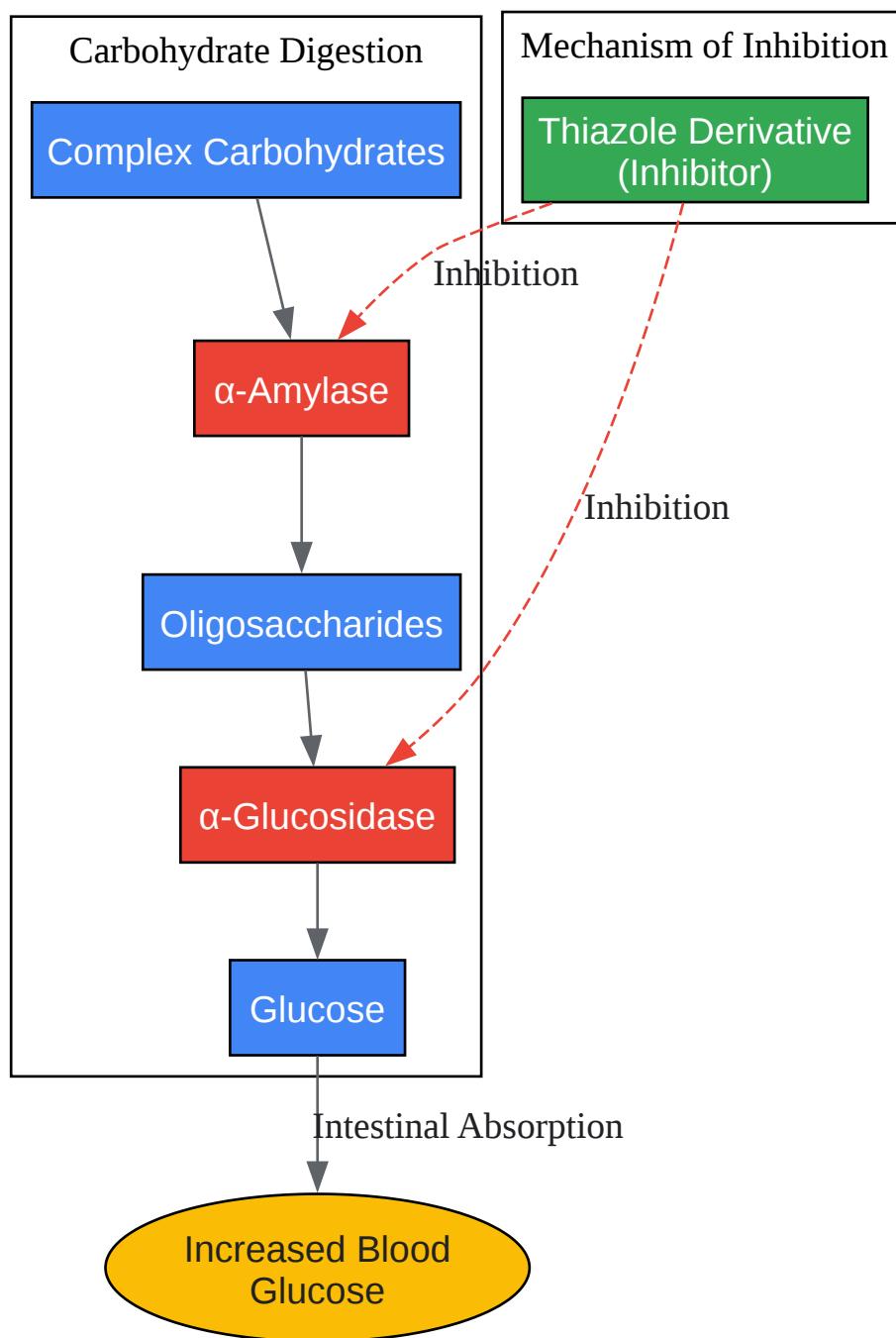
- A mixture of 25 μ L of Jack bean urease enzyme solution and 55 μ L of buffer containing 100 mM urea is prepared.
- 5 μ L of the test compound at varying concentrations is added to the mixture.
- The reaction mixture is incubated at 30°C for 15 minutes in 96-well plates.
- The production of ammonia is determined by adding 45 μ L of phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside) and 70 μ L of alkali reagent (0.5% w/v NaOH and 0.1% active chloride NaClO) to each well.
- The absorbance is measured at 630 nm after 50 minutes using a microplate reader.
- Thiourea is used as the standard inhibitor. The percentage inhibition and subsequently the IC50 values are calculated.

Visualized Workflows and Pathways

To better illustrate the processes involved in the evaluation of these enzyme inhibitors, the following diagrams are provided.

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Caption: General workflow from synthesis to in vitro evaluation.

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Caption: Inhibition of carbohydrate digestion enzymes.

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